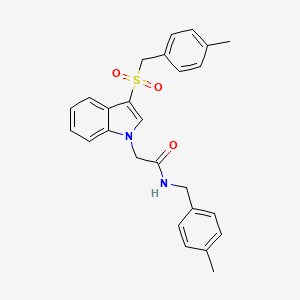

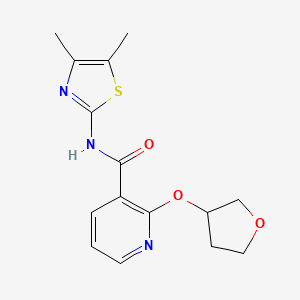

methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

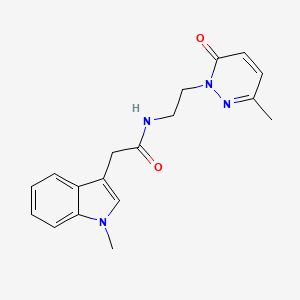

The compound of interest, methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate, is a complex molecule that appears to be related to the field of medicinal chemistry and drug development. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related sulfamates, as described in the first paper, involves the conversion of alcohols and phenols into primary sulfamates using sulfamoyl chloride. A protecting group strategy is developed to enable a more flexible approach to the synthesis of phenolic O-sulfamates, which could be relevant to the synthesis of the compound . The N-protected sulfamates are stable to various conditions, making them suitable for multi-step synthesis .

Molecular Structure Analysis

The fourth paper provides information on the molecular structure of a related compound, which has been characterized by various spectroscopic techniques and crystallographically examined. The compound crystallizes in the monoclinic space group and exhibits tautomerism, which is an important characteristic that could also be relevant to the compound of interest .

Chemical Reactions Analysis

The second paper discusses the synthesis and evaluation of a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids and benzaldehydes as inhibitors of catechol O-methyltransferase. These compounds show patterns of inhibition that could be similar to the reactions involving the compound of interest, given the presence of a methoxy group in its structure .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of the compound , the stability of related N-protected sulfamates to oxidizing and reducing agents, as well as bases and nucleophiles, suggests that the compound may also share similar stability characteristics . The spectroscopic studies and crystal structure analysis of a related Schiff base compound provide insights into the potential physical properties, such as crystalline structure and tautomerism, which could be extrapolated to the compound of interest .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Research on compounds with similar structural motifs to methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)-4-methoxybenzoate often focuses on their synthesis, chemical reactivity, and potential as intermediates in organic synthesis. For instance, studies have explored the synthesis of complex molecules through reactions involving methoxybenzoate derivatives and thiophene-containing compounds, highlighting their utility in constructing heterocyclic compounds and other organic frameworks (Stoodley & Wilkins, 1975; Maruta et al., 1998).

Medicinal Chemistry and Photodynamic Therapy

In medicinal chemistry, compounds featuring methoxybenzoate and thiophene groups have been investigated for their biological activities and potential therapeutic applications. For example, zinc phthalocyanines substituted with methoxybenzene sulfonamide groups have been studied for their high singlet oxygen quantum yield, indicating their potential use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Environmental Science

In environmental science, the degradation of methoxylated aromatic compounds, including those related to methoxybenzoates, by microbial action in anoxic conditions has been a subject of study. These processes are crucial for understanding the biodegradation pathways of synthetic organic compounds in natural environments (Finster et al., 1990; Donnelly & Dagley, 1980).

Materials Science

In materials science, the design and synthesis of new compounds with specific structural features can lead to the development of novel materials with unique properties. For example, the rational design of spherical supramolecular dendrimers based on methyl 3,4,5-trishydroxybenzoate demonstrates how specific chemical entities can contribute to the creation of materials with novel liquid-crystalline phases (Balagurusamy et al., 1997).

Eigenschaften

IUPAC Name |

methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7S2/c1-22-13-4-3-12(15(19)23-2)9-14(13)26(20,21)17-10-16(24-7-6-18)5-8-25-11-16/h3-4,9,17-18H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMYCJGFKKYDJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCSC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-({[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}sulfamoyl)-4-methoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)

![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)

![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)

![7-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-methyl-4(1H)-quinolinone](/img/structure/B2550885.png)

![3-acetyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B2550886.png)